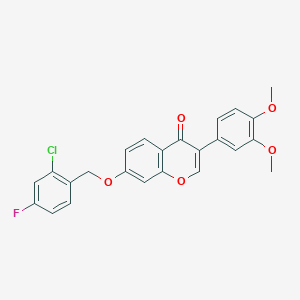

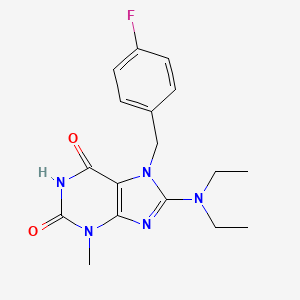

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

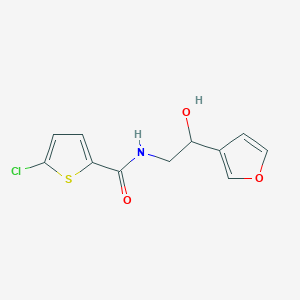

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound with potential therapeutic applications. It belongs to the family of flavonoids, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Antioxidant Properties and ROS/RNS Scavenging Activities

Chromones and xanthones derivatives, including compounds with structural similarities to the specified molecule, have been recognized for their antioxidant properties. They are synthesized and tested for their scavenging activities against both reactive oxygen species (ROS) and reactive nitrogen species (RNS), showing potential as novel agents with improved activity. These compounds exhibit scavenger effects dependent on concentration, with IC50 values found in the micromolar range, suggesting their utility in mitigating oxidative stress-related conditions (Proença et al., 2016).

Anticholinesterase Activity

Research into coumarin derivatives, which share a core structural motif with the specified compound, reveals significant activity toward acetylcholinesterase (AChE), a key enzyme in the breakdown of acetylcholine and involved in Alzheimer's disease. The introduction of certain moieties, such as the benzyloxy group, on the coumarin scaffold can improve anti-AChE activity, highlighting the potential for developing novel treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).

Antimicrobial Activities

Novel synthesis of chromene derivatives, including those with halogen substituents, demonstrates promising antimicrobial activities. Such studies underscore the potential of chromene-based compounds in addressing microbial resistance by developing new antimicrobial agents. These synthesized compounds show activity against various microbial strains, indicating their relevance in pharmaceutical research and development (Khafagy et al., 2002).

Molecular Modeling and Drug Design

The investigation into chromene derivatives extends into computational studies, including molecular modeling and docking analyses. These studies provide insights into the interactions between such compounds and biological targets, facilitating the design of more effective drugs. For instance, chromene compounds have been modeled as potential leads for anticancer drugs, suggesting their utility in cancer research and therapy development (Santana et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

Some chromene derivatives have been characterized and investigated as novel selective COX-2 inhibitors, an important target for anti-inflammatory drugs. The research includes molecular conformation studies and binding interactions, highlighting the therapeutic potential of chromene compounds in managing inflammation and related diseases (Rullah et al., 2015).

Propriétés

IUPAC Name |

7-[(2-chloro-4-fluorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFO5/c1-28-21-8-4-14(9-23(21)29-2)19-13-31-22-11-17(6-7-18(22)24(19)27)30-12-15-3-5-16(26)10-20(15)25/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLPQEYKIAGSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=C(C=C4)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2-chloro-4-fluorobenzyl)oxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pentanamide](/img/structure/B2816201.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2816205.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)